molecular formula C28H26FN5O2S B2563314 1-{[(4-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034378-10-2

1-{[(4-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2563314
CAS RN: 2034378-10-2
M. Wt: 515.61
InChI Key:
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Description

1-{[(4-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H26FN5O2S and its molecular weight is 515.61. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, structurally related to the compound , have been synthesized to investigate their potential as anticancer agents. These compounds, including variations like N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives, were tested in vitro against human neuroblastoma and colon carcinoma cell lines. Some of these derivatives demonstrated significant to moderate cytotoxicity, indicating their potential for further exploration as anticancer drugs (B. N. Reddy et al., 2015).

Antibacterial and Antifungal Activity

Compounds based on the 1,2,4-triazolo[4,3-a]quinoline framework have also been evaluated for their antibacterial and antifungal properties. A study involving the synthesis of novel methylsulfanyl-triazoloquinazoline derivatives highlighted their promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some yeasts and fungi, showcasing their potential as broad-spectrum antimicrobial agents (R. Al-Salahi et al., 2013).

Anti-Inflammatory Activity

The anti-inflammatory properties of methylsulfanyl-triazoloquinazoline derivatives have been investigated, revealing that some compounds exhibit significant effects on inflammatory mediators like nitric oxide, tumor necrosis factor-α, and prostaglandin E-2 in lipopolysaccharide-stimulated macrophages. This suggests their potential application in the development of anti-inflammatory therapies (R. Al-Salahi et al., 2013).

Synthesis and Reactivity

The synthetic pathways and reactivity of 1,2,4-triazolo[4,3-a]quinazolines have been extensively explored, providing valuable insights into the chemical properties and potential modifications of these compounds. This includes the synthesis of phenyl-substituted derivatives and the exploration of their reactions with multifunctional nucleophiles, which could open new avenues for the development of novel compounds with enhanced biological activities (R. Al-Salahi, 2010).

properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfanyl]-4-[(4-methylphenyl)methyl]-5-oxo-N-propan-2-yl-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FN5O2S/c1-17(2)30-25(35)21-10-13-23-24(14-21)34-27(33(26(23)36)15-19-6-4-18(3)5-7-19)31-32-28(34)37-16-20-8-11-22(29)12-9-20/h4-9,11-12,17,21,23-24,27,31H,10,13-16H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAAMOYXQNLVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3NN=C(N3C4CC(CCC4C2=O)C(=O)NC(C)C)SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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